molecular formula C23H18NO5P B130763 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate CAS No. 140446-67-9

3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate

Cat. No. B130763
M. Wt: 419.4 g/mol
InChI Key: BHBCRWVSAUWUCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques, such as spectrophotometry, chromatography, and titration .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

1. Use in Enzyme-Linked Immunosorbent Assay (ELISA)

  • Application : HBNP has been identified as a suitable fluorescent substrate for the alkaline phosphatase-linked fluorescence assay of membrane-bound nucleic acids. In this application, HBNP, which is nonfluorescent, is hydrolyzed to a highly fluorescent form, making it ideal for assays such as ELISA (Fujita et al., 1994).

2. Antibacterial and Herbicidal Activity

  • Application : A variety of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, including derivatives of HBNP, have been tested for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts and against various bacterial strains, showing potential as antibacterial and herbicidal agents (Kos et al., 2013).

3. Antitrypanosomal Activity

  • Application : Research has shown that ring-substituted 3-hydroxynaphthalene-2-carboxanilides exhibit significant in vitro activity against Trypanosoma brucei brucei, suggesting potential antitrypanosomal applications (Kos et al., 2018).

4. Antimycobacterial and Antitumor Potential

  • Application : Synthesis and biological evaluation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides indicated antimicrobial activity against various strains, including Mycobacterium tuberculosis, suggesting potential use in treating bacterial infections and as anticancer agents (Goněc et al., 2015).

5. DNA and RNA Detection

  • Application : HBNP derivatives have been used in methods for simultaneous visualization of nucleic acids and proteins in blotting analysis, demonstrating their utility in molecular biology research (Kondoh et al., 1998).

6. Use in Photogeneration and Reactivity Studies

  • Application : Studies on the photogeneration and reactivity of naphthoquinone methides, related to HBNP, have been conducted, showing potential applications in photochemistry and photobiology (Verga et al., 2010).

Safety And Hazards

The safety and hazards of a compound are typically assessed through toxicology studies. These studies look at the compound’s effects on living organisms and its potential for causing harm .

Future Directions

The future directions for studying a compound could include more detailed investigations into its mechanism of action, potential uses, and safety profile. This could involve in vitro studies, animal studies, and eventually clinical trials .

properties

IUPAC Name

[3-[(2-phenylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18NO5P/c25-23(24-21-13-7-6-12-19(21)16-8-2-1-3-9-16)20-14-17-10-4-5-11-18(17)15-22(20)29-30(26,27)28/h1-15H,(H,24,25)(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBCRWVSAUWUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161395
Record name 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate

CAS RN

140446-67-9
Record name 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140446679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
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3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
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3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Reactant of Route 6
3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate

Citations

For This Compound
30
Citations
Y Kondoh, S Fujita, N Kagiyama, MC Yoshida - DNA Research, 1998 - academic.oup.com
… For this enzyme-mediated reporter system, a mixture of (i) 3-hydroxy-N-2′-biphenyl-2-naphthalenecarboxamide phosphate ester (HNPP), a substrate for alkaline phosphatase and (ii) …
Number of citations: 8 academic.oup.com
S Goto, S Hayashi - Development Genes and Evolution, 1997 - Springer
… For in situ hybridization, 3-hydroxy-N-2′-biphenyl-2-naphthalenecarboxamide phosphate ester (HNPP)/Fast Red TR was used as a fluorescent substrate for alkaline phosphatase. It …
Number of citations: 28 link.springer.com
Y Kondoh, T Ono, N Kagiyama, S Fujita… - … and Genome Research, 1995 - karger.com
… in situ hybridization (FISH) signals on Q-banded chromosomes by use of a newly synthesized fluorochrome, HNPP (3-hydroxy-N-2’-biphenyl-2-naphthalenecarboxamide phosphate …
Number of citations: 15 karger.com
S Fujita, N Kagiyama, M Momiyama, Y Kondo - Biotechnology Advances, 1997 - elibrary.ru
… dye by the reaction of phosphatase in a tissue or cell or on chromosome with a 2'-naphthol AS phosphate, specifically, 3-hydroxy- N-2'-biphenyl-2-naphthalenecarboxamide phosphate …
Number of citations: 2 elibrary.ru
Y Saiki, Y Yamazaki, M Yoshida, O Katoh, T Nakamura - Genomics, 2000 - Elsevier
Evi9, a common site of retroviral integration in BXH2 murine myeloid leukemias, encodes a C 2 H 2 zinc finger protein and is overexpressed in these leukemic cells. To investigate a …
Number of citations: 47 www.sciencedirect.com
T Takahashi, T Otsubo, K Ikeda, A Minami… - Biological and …, 2014 - jstage.jst.go.jp
… , 8,9) 2-(5′-chloro-2′-phosphoryloxyphenyl)-6-chloro-4-[3H]-quinazolinone (ELF® 97 Phosphate), 10,11) and 3-hydroxy-N-2′-biphenyl-2-naphthalenecarboxamide phosphate ester …
Number of citations: 16 www.jstage.jst.go.jp
T Hashimoto, Y Kajii… - European Journal of …, 1998 - Wiley Online Library
… labelled by an antidigoxigenin alkaline phosphatase-conjugated antibody, the sections were incubated with 0.1% 3-hydroxy-N-2′-biphenyl-2-naphthalenecarboxamide phosphate …
Number of citations: 45 onlinelibrary.wiley.com
H Kugoh, K Shigenami, K Funaki… - Genes …, 2003 - Wiley Online Library
… alkaline phosphatase conjugate (1:100; Boehringer) for 45 min at 37C, and hybridization signals were detected with 3-hydroxy-N-2′-biphenyl-2-naphthalenecarboxamide phosphate (…
Number of citations: 30 onlinelibrary.wiley.com
AO Jo, JM Noel, M Lakk, O Yarishkin… - The Journal of …, 2017 - Wiley Online Library
… To detect alkaline phosphatase, we used the 3-hydroxy-N-2′-biphenyl-2-naphthalenecarboxamide phosphate ester (HNPP) Fluorescent Detection Set (Roche Diagnostics). To detect …
Number of citations: 30 physoc.onlinelibrary.wiley.com
WF Patton - ELECTROPHORESIS: An International Journal, 2000 - Wiley Online Library
… The alkaline phosphatase substrate 3-hydroxy-N-2©biphenyl-2-naphthalenecarboxamide phosphate ester (HNPP)and the horseradish peroxidase substrate N(4-amino-5-methoxy-2-…

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